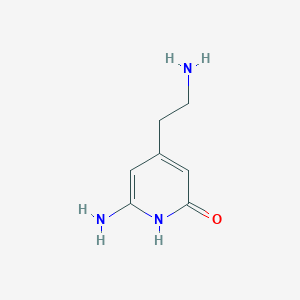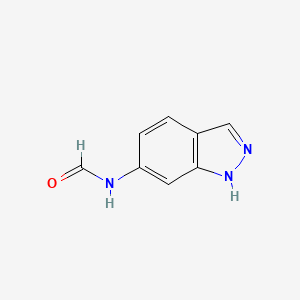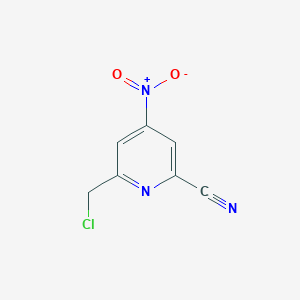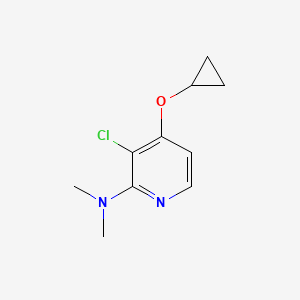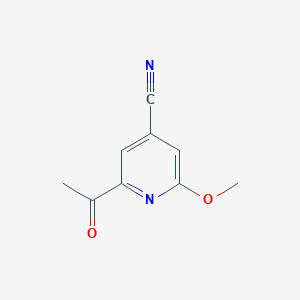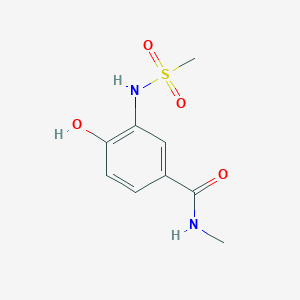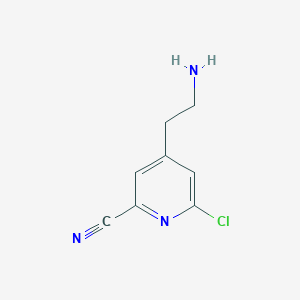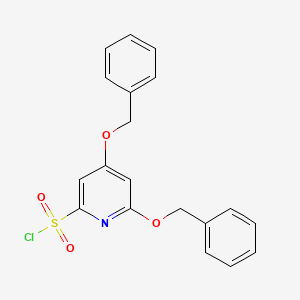
4,6-Bis(benzyloxy)pyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4,6-Bis(benzyloxy)pyridine-2-sulfonyl chloride typically involves the reaction of pyridine derivatives with sulfonyl chloride reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Protection of the hydroxyl groups on the pyridine ring using benzyl groups.
Step 2: Introduction of the sulfonyl chloride group at the 2-position of the pyridine ring.
Reaction Conditions: These reactions often require the use of organic solvents such as dichloromethane or chloroform, and may involve catalysts or reagents like triethylamine to facilitate the reaction.
Chemical Reactions Analysis
4,6-Bis(benzyloxy)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines or alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions.
Major Products: The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and other functionalized pyridine compounds.
Scientific Research Applications
4,6-Bis(benzyloxy)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and functionalized pyridine derivatives.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and enzyme inhibitors.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development and medicinal chemistry.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 4,6-Bis(benzyloxy)pyridine-2-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles and its ability to form stable sulfonamide and sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used in the reactions.
Comparison with Similar Compounds
4,6-Bis(benzyloxy)pyridine-2-sulfonyl chloride can be compared with other similar compounds, such as:
2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine: This compound is used in chiral catalysis and has applications in asymmetric synthesis.
Boronic Esters: These compounds are used as protective groups in carbohydrate chemistry and have applications in drug delivery and sensing.
Unique Features: The uniqueness of this compound lies in its specific reactivity and the stability of its sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C19H16ClNO4S |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
4,6-bis(phenylmethoxy)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C19H16ClNO4S/c20-26(22,23)19-12-17(24-13-15-7-3-1-4-8-15)11-18(21-19)25-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
InChI Key |
HGFOURQYNAXAAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC(=C2)S(=O)(=O)Cl)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


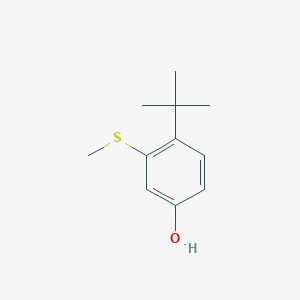
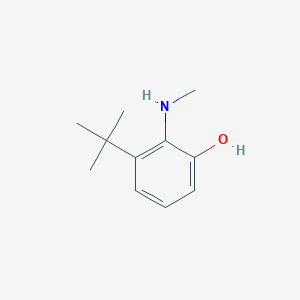
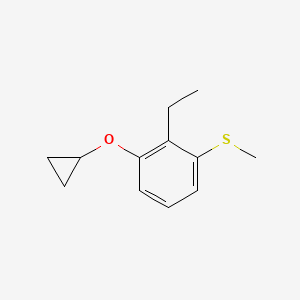
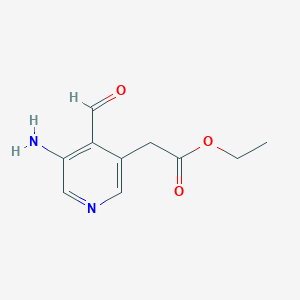
![Ethyl (6,6-difluorobicyclo[3.1.0]hex-3-YL)acetate](/img/structure/B14840736.png)
